![molecular formula C16H11ClN4O3S2 B5553889 N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)
N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with specific substitutions to achieve desired functionalities. For example, the synthesis of similar pyrimidinone and oxazinone derivatives fused with thiophene rings using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine highlights the complexity of synthesizing compounds with specific substituents and functionalities (Aisha Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a folded conformation around the methylene atom of the thioacetamide bridge. This folding is stabilized by intramolecular hydrogen bonds, indicating a significant aspect of the molecular structure that influences its reactivity and interactions (S. Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds can vary, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds through reactions with a diversity of bifunctional nucleophiles. This demonstrates the compound's versatility in participating in various chemical reactions to produce a wide range of derivatives (O. Farouk et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, play a crucial role in the compound's applications. The crystalline structures of similar acetamides exhibit specific folding and interactions, like π⋯π stacking and hydrogen bonding, which could influence solubility and stability (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Chemical Properties Analysis
Scientific Research Applications
Antitumor Activity
A study demonstrated the synthesis of thieno[3,2-d]pyrimidine derivatives, revealing potent anticancer activities against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). These compounds, related structurally to N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide, were synthesized through various chemical reactions and showed promising anticancer activities.
Antimicrobial Activity
Another research explored the antimicrobial properties of pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. The synthesized compounds exhibited good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory Activity
Research focusing on the synthesis of novel compounds using the thieno[3,2-d]pyrimidine scaffold has also indicated significant anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed promising anti-inflammatory activities (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c1-7-2-3-8(4-10(7)17)19-11(22)6-25-15-9(5-18)12-13(26-15)14(23)21-16(24)20-12/h2-4H,6H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZKHWKVJVPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetamide |
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